molecular formula C12H10N2O6S B12122337 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid

2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid

Cat. No.: B12122337
M. Wt: 310.28 g/mol
InChI Key: BYRZLSQEYQPUKJ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a hydroxybenzoic acid moiety, and an acylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 5-hydroxybenzoic acid with 2,4-dioxo-1,3-thiazolidine-5-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups in the thiazolidine ring yields alcohols.

Scientific Research Applications

2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by mimicking the structure of natural substrates. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid}: Similar structure but lacks the acetyl group.

    2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid: Similar structure but lacks the hydroxy group.

Uniqueness

2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a thiazolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2O6S

Molecular Weight

310.28 g/mol

IUPAC Name

2-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C12H10N2O6S/c15-5-1-2-7(6(3-5)11(18)19)13-9(16)4-8-10(17)14-12(20)21-8/h1-3,8,15H,4H2,(H,13,16)(H,18,19)(H,14,17,20)

InChI Key

BYRZLSQEYQPUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)CC2C(=O)NC(=O)S2

Origin of Product

United States

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